N,N'-bis(2-methylpropyl)propanediamide
Description
N,N'-bis(2-methylpropyl)propanediamide is a malonamide derivative featuring two isobutyl (2-methylpropyl) groups attached to the nitrogen atoms of the propanediamide backbone. This compound is distinct from N,N,N',N'-tetrakis(2-methylpropyl)propanediamide (CAS 14287-99-1), which has four isobutyl groups and is listed as a separate entity in .
Properties
CAS No. |
59709-12-5 |
|---|---|
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
N,N'-bis(2-methylpropyl)propanediamide |
InChI |
InChI=1S/C11H22N2O2/c1-8(2)6-12-10(14)5-11(15)13-7-9(3)4/h8-9H,5-7H2,1-4H3,(H,12,14)(H,13,15) |
InChI Key |
CZKKDTXEAAWJEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CC(=O)NCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-methylpropyl)propanediamide typically involves the reaction of propanediamide with 2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Propanediamide+2Methylpropylamine→N,N’-bis(2-methylpropyl)propanediamide
The reaction is usually conducted in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(2-methylpropyl)propanediamide can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-methylpropyl)propanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylpropyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-bis(2-methylpropyl)propanediamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N’-bis(2-methylpropyl)propanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Similar Propanediamides
Key Observations:
- Steric Effects : Bulkier substituents (e.g., pentyl, hexyl) on the central carbon reduce synthetic yields compared to smaller groups (e.g., ethyl), likely due to steric hindrance during amide bond formation .
- Hydrophilicity : Hydroxyethyl-substituted analogs exhibit enhanced water solubility due to hydroxyl groups, whereas purely alkyl-substituted derivatives like the target compound are expected to be more hydrophobic .
- Melting Points: Longer alkyl chains (e.g., pentyl) increase melting points compared to shorter chains (hexyl exception noted in ), but substituent symmetry and hydrogen bonding also play roles .
Functional and Application Differences
Metal-Binding Capacity
Hydroxyethyl-substituted propanediamides () are designed as silver-specific ligands, leveraging their hydroxyl and amide groups for coordination.
Pharmacological Relevance
Propanediamides with aromatic substituents, such as N,N'-bis(2,3-dichlorophenyl)propanediamide (CAS 36476-40-1, ), demonstrate applications in drug development due to their structural resemblance to bioactive molecules. The isobutyl-substituted compound may serve as an intermediate in synthesizing lipophilic pharmaceuticals .
Physicochemical Property Trends
- Solubility: The absence of hydroxyl groups in N,N'-bis(2-methylpropyl)propanediamide predicts lower water solubility compared to hydroxyethyl analogs. Its solubility in organic solvents (e.g., ethanol, ether) is likely higher, akin to diisobutylamine (), which has slight water solubility and a flash point of 29°C .
- Thermal Stability : Higher melting points in hydroxyethyl derivatives (113–125°C) suggest stronger intermolecular hydrogen bonding. The target compound may exhibit lower thermal stability due to weaker van der Waals interactions .
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